![molecular formula C17H20ClNO B14671379 Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- CAS No. 51448-91-0](/img/structure/B14671379.png)
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- is an organic compound with a complex structure It is characterized by the presence of a benzenemethanol core substituted with a chlorine atom at the 4-position and a phenyl(propylamino)methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- typically involves multi-step organic reactions. One common method includes the alkylation of 4-chlorobenzyl alcohol with a suitable phenyl(propylamino)methyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenyl(propylamino)methyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of dechlorinated derivatives or modified phenyl(propylamino)methyl groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol, 4-chloro-α-methyl-: Similar structure but with a methyl group instead of the phenyl(propylamino)methyl group.
Benzenemethanol, 4-chloro-α-phenyl-: Similar structure but with a phenyl group instead of the phenyl(propylamino)methyl group.
Benzenemethanol, 4-methyl-: Similar structure but with a methyl group instead of the chlorine and phenyl(propylamino)methyl groups.
Uniqueness
Benzenemethanol, 4-chloro-2-[phenyl(propylamino)methyl]- is unique due to the presence of both the chlorine atom and the phenyl(propylamino)methyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the similar compounds listed above.
Propiedades
Número CAS |
51448-91-0 |
|---|---|
Fórmula molecular |
C17H20ClNO |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
[4-chloro-2-[phenyl(propylamino)methyl]phenyl]methanol |
InChI |
InChI=1S/C17H20ClNO/c1-2-10-19-17(13-6-4-3-5-7-13)16-11-15(18)9-8-14(16)12-20/h3-9,11,17,19-20H,2,10,12H2,1H3 |
Clave InChI |
IGECYPPSGBTOKX-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



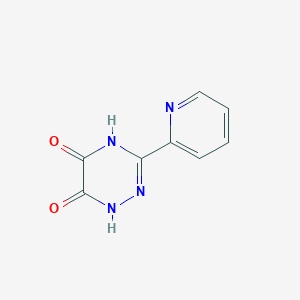
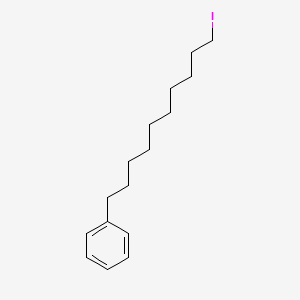

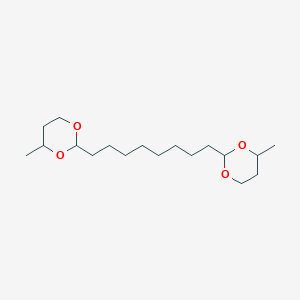
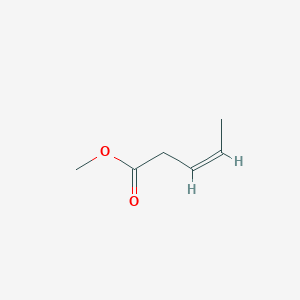
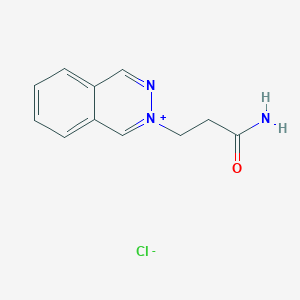
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
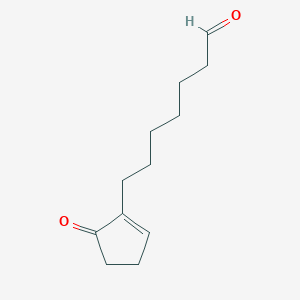
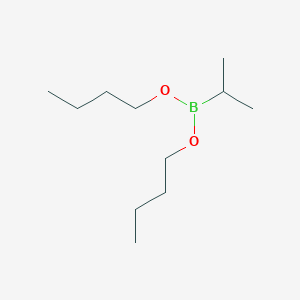
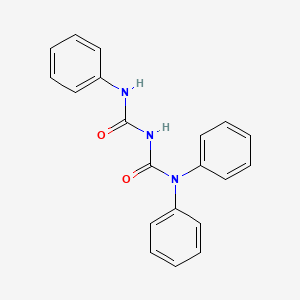
![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
